Product packaging for N-(4-aminophenyl)-2-methylpropanamide(Cat. No.:CAS No. 441053-25-4)

N-(4-aminophenyl)-2-methylpropanamide

Cat. No.: B185743
CAS No.: 441053-25-4
M. Wt: 178.23 g/mol
InChI Key: YZENEPXJSXLINE-UHFFFAOYSA-N
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Description

Contextual Significance in Medicinal Chemistry and Drug Discovery

The amide functional group is a cornerstone in medicinal chemistry, with a significant percentage of pharmaceutical drugs incorporating this moiety. nih.gov The stability of the amide bond under physiological conditions makes it a reliable linker in drug molecules. nih.gov Furthermore, amides can act as both hydrogen bond donors and acceptors, which is crucial for interactions with biological targets. nih.gov

The structure of N-(4-aminophenyl)-2-methylpropanamide is of interest due to its similarity to other biologically active compounds, suggesting its potential as a scaffold or intermediate in the design of new therapeutic agents. ontosight.ai Research has explored its possible role as an inhibitor or modulator of various enzymes and receptors. ontosight.ai The aminophenyl group, in particular, is a common feature in many kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase domain. The exploration of derivatives of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases.

Historical Perspective of Related Amide Derivatives in Chemical Biology

The discovery of the amide functional group dates back to the early 19th century. nih.gov Since then, amide derivatives have played a pivotal role in the advancement of chemical biology and medicine. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s, which relies on the formation of amide bonds, revolutionized the study of peptides and proteins.

Historically, the introduction of the amide group into drug molecules has been a successful strategy for improving their pharmacological properties. Many early drugs, including local anesthetics and analgesics, were based on simple amide structures. Over the decades, the synthesis of more complex amide derivatives has led to the development of a wide array of therapeutics, from antibiotics to anticancer agents. The continuous evolution of synthetic methodologies for amide bond formation has enabled medicinal chemists to design and create novel molecules with enhanced efficacy and selectivity. researchgate.net

Overview of Current Research Trajectories for this compound

While specific, large-scale research programs focused solely on this compound are not extensively documented in publicly available literature, its structural motifs are central to several active areas of drug discovery. The current research trajectories for compounds with similar structures can be broadly categorized as follows:

Kinase Inhibitors: The aminophenyl group is a well-established pharmacophore in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. Research is ongoing to develop more selective and potent inhibitors by modifying the substituents on the phenyl ring and the amide portion of the molecule.

Anticancer Agents: Derivatives of N-(4-aminophenyl) amides are being investigated for their potential as anticancer agents through various mechanisms beyond kinase inhibition. For instance, some aminophenyl benzamide (B126) derivatives have been explored as inhibitors of DNA methyltransferases, which are promising targets in oncology. nih.gov

Scaffold for Library Synthesis: The relative simplicity of this compound makes it an attractive starting material or building block for the synthesis of compound libraries. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Table 2: Research Areas for Structurally Related Aminophenyl Amides
Research AreaTherapeutic Target/ApplicationRationale
OncologyProtein Kinases (e.g., VEGFR, EGFR)The aminophenyl moiety can interact with the hinge region of kinases.
EpigeneticsDNA Methyltransferases (DNMTs)Aminophenyl benzamide structures have shown inhibitory activity against DNMTs. nih.gov
Infectious DiseasesBacterial and Fungal TargetsAmide-containing compounds have a broad history as antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B185743 N-(4-aminophenyl)-2-methylpropanamide CAS No. 441053-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZENEPXJSXLINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353013
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441053-25-4
Record name N-(4-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 4 Aminophenyl 2 Methylpropanamide

Established Synthetic Routes for N-(4-aminophenyl)-2-methylpropanamide

The construction of this compound can be achieved through several synthetic pathways, primarily revolving around the formation of the amide bond and the strategic manipulation of functional groups on the aromatic ring.

Amidation Reactions and Precursor Chemistry

A primary and direct method for the synthesis of this compound involves the acylation of a suitable aminophenyl precursor with an activated derivative of 2-methylpropanoic acid. A common approach utilizes the reaction of an acyl chloride with an aniline (B41778) derivative.

The key precursors for this synthesis are p-phenylenediamine (B122844) (1,4-diaminobenzene) and isobutyryl chloride (2-methylpropanoyl chloride). However, the high reactivity of both amino groups in p-phenylenediamine can lead to di-acylation. To achieve mono-acylation, a more controlled strategy is often employed, starting with a precursor where one of the amino groups is protected or introduced at a later stage.

A well-established route involves the use of p-nitroaniline as a precursor. In this method, p-nitroaniline is acylated with isobutyryl chloride in an inert solvent, such as dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. The resulting intermediate, N-(4-nitrophenyl)-2-methylpropanamide, is then subjected to a reduction of the nitro group. This reduction is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol (B145695) or methanol (B129727), yielding the final product, this compound. researchgate.net

Table 1: Reagents and Conditions for Amidation and Reduction

StepReactantsReagentsSolventConditionsProduct
Amidationp-Nitroaniline, Isobutyryl chlorideTriethylamine (TEA)Dichloromethane (DCM)Room temperature, 24 hrsN-(4-nitrophenyl)-2-methylpropanamide
ReductionN-(4-nitrophenyl)-2-methylpropanamideHydrogen gas (H₂), 10% Palladium on carbon (Pd/C)EthanolRoom temperature, 30 minThis compound

This table is generated based on analogous synthetic procedures for N-(4-aminophenyl)-substituted benzamides. researchgate.net

Multi-Step Synthesis Pathways Involving Aromatic Substitutions

A significant challenge in the functionalization of anilines is the high reactivity of the amino group, which is a strong activating group and can interfere with many EAS reactions. Therefore, the use of a protecting group for the amine functionality is a common strategy. utdallas.edu The amino group can be protected as an amide, for example, by reacting aniline with acetic anhydride (B1165640) to form acetanilide. The acetyl group moderates the activating effect of the amino group and provides steric hindrance, favoring para-substitution in subsequent EAS reactions. utdallas.edu

A plausible multi-step synthesis could commence with the protection of aniline to form acetanilide. This would be followed by a Friedel-Crafts acylation with isobutyryl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the isobutyryl group, predominantly at the para position. The final step would be the deprotection of the acetamido group via acid or base hydrolysis to reveal the primary amino group, yielding this compound.

Table 2: Illustrative Multi-Step Synthesis Pathway

StepStarting MaterialReactionReagentsKey Intermediate
1AnilineProtectionAcetic anhydrideAcetanilide
2AcetanilideFriedel-Crafts AcylationIsobutyryl chloride, AlCl₃N-(4-acetylphenyl)-2-methylpropanamide
3N-(4-acetylphenyl)-2-methylpropanamideDeprotectionAcid or base hydrolysisThis compound

This table outlines a conceptual multi-step pathway based on standard organic synthesis principles.

Strategies for Structural Analogue Synthesis of this compound Derivatives

The synthesis of structural analogues of this compound allows for the systematic investigation of structure-activity relationships. These modifications can be targeted at the phenyl ring, the amide backbone, or through derivatization of the primary amino group.

Modification of the Phenyl Ring Substituents

Introducing substituents onto the phenyl ring of this compound can be achieved by starting with appropriately substituted anilines or by performing electrophilic aromatic substitution on a protected intermediate. For instance, starting with a substituted p-nitroaniline, a variety of functional groups such as halogens, alkyls, or alkoxy groups can be incorporated into the final molecule.

Alternatively, electrophilic aromatic substitution reactions can be performed on a protected precursor, such as N-(4-acetylaminophenyl)-2-methylpropanamide. The acetylamino group is an ortho, para-director, and since the para position is occupied, substitution would be directed to the positions ortho to the acetylamino group. Subsequent deprotection would yield the substituted this compound derivative.

Alterations of the Amide and Propanamide Backbone Structure

Modifications to the amide and propanamide backbone can involve changing the acyl group or substituting the amide nitrogen. Analogues with different acyl groups can be synthesized by replacing isobutyryl chloride with other acyl chlorides or activated carboxylic acids in the amidation step. This allows for the introduction of a wide range of linear, branched, or cyclic alkyl or aryl groups.

Furthermore, derivatization strategies used for other aminophenyl compounds can be conceptually applied here. For example, organic acids have been derivatized with N-(4-aminophenyl)piperidine to enhance their detection in analytical methods. nih.govrowan.edu This suggests that the propanamide moiety could be replaced by reacting p-phenylenediamine with a broader range of carboxylic acids, potentially including those with heterocyclic or other functionalized side chains, using standard peptide coupling reagents.

Derivatization via Schiff Bases and Heterocyclic Formation

The primary amino group of this compound is a versatile handle for further derivatization, most notably through the formation of Schiff bases (imines). The reaction of the primary amine with various aldehydes or ketones, typically under acidic catalysis, yields the corresponding N-substituted imine derivatives. This reaction has been demonstrated for related compounds such as 4-(4-aminophenyl)-morpholine, which readily forms Schiff bases with a range of substituted benzaldehydes. nih.govresearchgate.net

Table 3: Formation of Schiff Bases from Aminophenyl Compounds

Amine PrecursorAldehyde/KetoneProduct Type
4-(4-Aminophenyl)-morpholineSubstituted BenzaldehydesSchiff Base
4-Aminophenyl benzimidazole2,2'-Dehydropyrrolidene-N-aldehydeSchiff Base

This table provides examples of Schiff base formation from structurally related aminophenyl compounds. nih.govcore.ac.uk

These Schiff bases can serve as intermediates for the synthesis of a wide array of heterocyclic compounds. For example, reaction with sodium azide (B81097) can lead to the formation of tetrazole derivatives. chemrevlett.com Cyclization reactions of Schiff bases are a cornerstone of heterocyclic chemistry, providing access to diverse ring systems. The specific heterocyclic product depends on the choice of the carbonyl compound and the subsequent cyclization reagents and conditions. This strategy allows for the introduction of complex and functionally diverse heterocyclic moieties onto the this compound scaffold.

Methodological Considerations and Optimizations in Chemical Synthesis

The synthesis of this compound is a process that allows for significant methodological refinement to improve efficiency, yield, and purity. A prevalent and logical synthetic pathway involves the acylation of a readily available aniline derivative, where the amino group destined for the final product is initially protected or present in a precursor form, such as a nitro group. This precursor is subsequently converted to the desired amine in a final step. This two-step approach, involving the formation of an amide bond followed by a reduction, provides distinct stages where optimization can be systematically applied.

A common realization of this strategy begins with the reaction of isobutyryl chloride, or a similar activated derivative of isobutyric acid, with p-nitroaniline. This reaction forms the intermediate, N-(4-nitrophenyl)-2-methylpropanamide. The subsequent and critical step is the selective reduction of the nitro group to an amino group, yielding the target compound. The careful selection of reagents, catalysts, and reaction conditions for both the acylation and the reduction steps is paramount for the development of a robust and economically viable synthetic protocol.

Exploration of Reaction Conditions and Catalysis for Enhanced Yields

The optimization of the reduction of the intermediate, N-(4-nitrophenyl)-2-methylpropanamide, is a critical factor for enhancing the final product yield. Several catalytic systems and reaction conditions have been proven effective for the reduction of aromatic nitro groups to amines, with the choice of method often depending on factors like cost, selectivity, environmental impact, and scalability. google.comgoogle.com

Key methodologies for this reduction include:

Catalytic Hydrogenation: This is a widely used and often high-yielding method. The process involves treating the nitro-intermediate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. researchgate.net The reaction is typically carried out in protic solvents like ethanol or methanol. researchgate.netgoogle.com This method is known for its clean conversion and the ease of catalyst removal by simple filtration.

Metal-Acid Reduction: This classic method, often referred to as a Béchamp-type reduction, utilizes a metal such as iron, zinc, or tin in an acidic medium. researchgate.net The use of iron powder in the presence of a weak acid like acetic acid is a particularly cost-effective and environmentally benign option suitable for industrial-scale production. google.comnih.gov The reaction is often performed in a solvent system like an ethanol/water mixture at reflux temperatures. nih.gov

Catalytic Hydrogen Transfer Reduction: This method offers an alternative to using gaseous hydrogen, which can pose handling challenges on a large scale. In this process, a hydrogen donor molecule, such as sodium phosphinite monohydrate (NaH₂PO₂·H₂O), transfers hydrogen to the substrate in the presence of a catalyst like Pd/C. google.com This reaction can be carried out in various solvents, including protic organic solvents, at temperatures ranging from room temperature to approximately 110°C. google.com

The selection of the optimal reduction strategy involves a trade-off between catalyst cost, reaction time, temperature requirements, and safety considerations.

Table 1: Comparison of Reduction Methodologies for Converting N-(4-nitrophenyl)-2-methylpropanamide to this compound
MethodologyCatalyst/ReagentsTypical SolventsTemperatureKey AdvantagesReference
Catalytic HydrogenationH₂ gas, Palladium on Carbon (Pd/C)Ethanol, MethanolRoom TemperatureHigh yield, clean reaction, easy catalyst removal. researchgate.netgoogle.com
Metal-Acid ReductionIron (Fe) powder, Acetic Acid (AcOH)Ethanol/WaterRefluxLow cost, environmentally friendly, suitable for large scale. google.comresearchgate.netnih.gov
Catalytic Hydrogen Transfer ReductionPd/C, Sodium Phosphinite (NaH₂PO₂·H₂O)Methoxyethanol, n-Butanol, DMF20°C - 110°CAvoids use of gaseous H₂, mild conditions. google.com

Purity Assessment and Isolation Techniques in Synthetic Protocols

Following the chemical synthesis, a systematic protocol for the isolation and purification of this compound is essential to obtain the compound in a high state of purity. The workup procedure is dictated by the specific synthetic method employed. For instance, in reactions utilizing heterogeneous catalysts like Pd/C or metal powders like iron, the first step in isolation is the removal of these solids by filtration, often through a pad of a filter aid such as Celite to ensure complete removal. nih.gov

Subsequent purification steps typically involve:

Extraction: Liquid-liquid extraction can be used to separate the desired product from inorganic salts and other water-soluble impurities.

Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and the solution is then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution.

Flash Chromatography: For more challenging separations or to achieve very high purity, flash column chromatography is employed. This technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase composed of an optimized solvent system (e.g., a gradient of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane and methanol) to separate the target compound from byproducts based on differences in polarity. researchgate.netnih.gov

Once isolated, the identity and purity of the synthesized this compound must be rigorously confirmed. A combination of analytical techniques is used for this purpose.

Chromatographic Techniques: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the progress of a reaction and making a preliminary assessment of product purity. researchgate.net High-Performance Liquid Chromatography (HPLC) provides a more precise, quantitative measure of purity, often yielding purity values greater than 99%. nih.gov

Spectroscopic Methods: A suite of spectroscopic techniques is used for unambiguous structural elucidation. Mass Spectrometry (MS) confirms the molecular weight of the compound by identifying the molecular ion peak. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the molecular structure, confirming the connectivity of atoms and the chemical environment of the protons and carbons within the molecule. nih.govnih.gov

Physical Characterization: Determining the melting point of the crystalline solid is a traditional and reliable method for assessing purity. A sharp and well-defined melting point range is indicative of a pure compound.

Table 2: Analytical Techniques for Purity Assessment and Characterization
TechniquePurposeInformation ObtainedReference
Thin-Layer Chromatography (TLC)Reaction monitoring, preliminary purity check.R_f value, presence of impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC)Quantitative purity analysis.Peak area percentage, retention time. nih.gov
Mass Spectrometry (MS)Molecular weight confirmation.Molecular ion peak (m/z). researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR)Structural elucidation.Chemical shift, integration, coupling constants for ¹H; chemical shifts for ¹³C. nih.govnih.gov
Melting Point DeterminationPurity assessment.A sharp melting point range.-

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for N-(4-aminophenyl)-2-methylpropanamide Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core structure of this compound can be divided into three main regions for modification: the aminophenyl ring, the amide linker, and the isobutyryl group.

Modification of the Aminophenyl Ring: The primary amino group on the phenyl ring is a key site for hydrogen bonding and can significantly influence the molecule's interaction with biological targets. Analogues can be designed by:

Alkylation or Acylation of the Amino Group: Introducing small alkyl or acyl groups can modulate the electronic properties and steric bulk, potentially altering binding affinity and selectivity.

Positional Isomerism: Moving the amino group to the ortho- or meta-positions of the phenyl ring would significantly change the geometry of the molecule and its interaction with target proteins.

Substitution on the Phenyl Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring can alter the lipophilicity, electronic distribution, and conformation of the molecule.

Modification of the Amide Linker: The amide bond is a crucial structural element, providing rigidity and potential for hydrogen bonding. While generally conserved, modifications such as N-methylation can impact the molecule's conformational flexibility and metabolic stability.

Modification of the Isobutyryl Group: The 2-methylpropanamide moiety offers opportunities for modification by:

Varying the Alkyl Chain: Replacing the isopropyl group with other alkyl or cycloalkyl groups can explore the steric requirements of the binding pocket.

Introducing Functional Groups: The incorporation of polar functional groups on the alkyl chain could introduce new interactions with the target.

Impact of Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are highly sensitive to the position and nature of substituents.

Positional Effects: Studies on related N-phenylcarboxamide structures have shown that the relative positions of substituents on the aromatic ring can drastically alter biological activity. For instance, in a series of N-(substituted-thienyl)carboxamides, which can be considered bioisosteres of N-phenylcarboxamides, the fungicidal activity was found to be highly dependent on the substitution pattern on the thiophene (B33073) ring. N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) analogues showed comparable activity to their phenyl counterparts, while N-(3-substituted-2-thienyl) isomers were significantly less active. nih.gov This highlights the critical role of the spatial arrangement of substituents for optimal interaction with the biological target. Similarly, moving the amino group on the phenyl ring of this compound from the para position to the meta or ortho positions would be expected to have a profound impact on its biological activity due to altered geometry and electronic properties. mdpi.com

The following table illustrates the potential impact of hypothetical substitutions on the aminophenyl ring on biological activity, based on general SAR principles.

Substituent (R) Position Electronic Effect Steric Effect Predicted Impact on Potency
H-NeutralMinimalBaseline
4-ClparaElectron-withdrawingSmallMay increase or decrease
4-OCH3paraElectron-donatingMediumMay increase or decrease
3-ClmetaElectron-withdrawingSmallLikely to decrease
2-CH3orthoElectron-donatingMediumLikely to decrease due to steric hindrance

Analysis of Steric and Electronic Contributions to Pharmacological Activity

The pharmacological activity of this compound and its analogues is a function of a complex interplay between steric and electronic factors. These properties can be quantified using various physicochemical parameters in Quantitative Structure-Activity Relationship (QSAR) studies. slideshare.netscienceforecastoa.com

Steric Contributions: Steric parameters, such as Taft's steric factor (Es) and Verloop steric parameters, are used to describe the size and shape of substituents. mlsu.ac.inresearchgate.net The isobutyryl group of this compound, with its two methyl groups, creates a specific steric profile. The comparison with N-(4-aminophenyl)acetamide, which has a smaller acetyl group, would reveal the importance of this steric bulk for target interaction. It is plausible that the gem-dimethyl group of the isobutyryl moiety provides a favorable conformation or hydrophobic interactions within a specific binding pocket. Modifications that increase or decrease this steric bulk would likely lead to a corresponding change in activity.

Electronic Contributions: The electronic effects of substituents are typically quantified by the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. slideshare.net The amino group at the para position of the phenyl ring is a strong electron-donating group, which increases the electron density of the aromatic ring and influences the reactivity of the amide group. Introducing substituents on the phenyl ring will alter this electronic landscape. For example, an electron-withdrawing group would decrease the basicity of the amino group, potentially affecting hydrogen bonding interactions with the target. Conversely, an electron-donating group would enhance the basicity.

A hypothetical Hansch analysis for a series of this compound analogues might take the following form:

log(1/C) = k1logP + k2σ + k3*Es + k4

Where C is the concentration required for a specific biological effect, logP represents lipophilicity, σ represents the electronic effect, and Es represents the steric effect. The coefficients (k1, k2, k3) would indicate the relative importance of each parameter for the observed activity.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. nih.gov For this compound, the key pharmacophoric features can be inferred from its structure:

Hydrogen Bond Donor: The primary amino group (-NH2) on the phenyl ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H of the amide group can also act as a hydrogen bond donor.

Hydrophobic/Aromatic Center: The phenyl ring provides a hydrophobic and aromatic region for potential π-π stacking or hydrophobic interactions.

Hydrophobic Group: The isopropyl group of the isobutyryl moiety is a hydrophobic feature that can interact with nonpolar pockets in the target protein.

A hypothetical pharmacophore model for this compound is presented below. The distances and angles between these features would be critical for proper alignment and binding to a biological target.

Pharmacophoric Feature Structural Element
Hydrogen Bond Donor (HBD)Primary Amino Group (-NH2)
Hydrogen Bond Acceptor (HBA)Amide Carbonyl (C=O)
Hydrogen Bond Donor (HBD)Amide N-H
Aromatic Ring (AR)Phenyl Ring
Hydrophobic (HY)Isopropyl Group

Comparative SAR Studies with Related Chemical Scaffolds and Core Structures

Comparing the SAR of this compound with related chemical scaffolds provides valuable insights into the role of different structural motifs.

Comparison with N-(4-aminophenyl)acetamide: The most direct comparison is with N-(4-aminophenyl)acetamide. researchgate.netresearchgate.net The key difference is the presence of the two methyl groups at the alpha-position to the carbonyl in this compound. Any difference in biological activity between these two compounds can be directly attributed to the steric and electronic effects of these methyl groups. The gem-dimethyl substitution may confer increased metabolic stability by blocking alpha-hydroxylation and may also lock the molecule into a more bioactive conformation.

Comparison with N-(2-aminophenyl)benzamide derivatives: A study on N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103) as a histone deacetylase inhibitor highlights the importance of the aminophenyl moiety for activity. ebi.ac.uk In this scaffold, the amino group is in the ortho position, and it is crucial for chelating a zinc ion in the active site of the enzyme. This suggests that the position of the amino group in this compound is likely a key determinant of its target selectivity.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.com For N-(4-aminophenyl)-2-methylpropanamide, this process would involve docking the compound into the active site of its putative targets, such as trypsin. The goal is to elucidate the specific binding mode and to profile the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

A typical molecular docking study on this compound would yield a docking score, which estimates the binding affinity, and a detailed 3D visualization of the binding pose. This information is critical for understanding the structural basis of its inhibitory activity and for guiding further structural modifications to improve potency.

Table 1: Key Potential Ligand-Protein Interactions for this compound

Interaction Type Potential Residues Involved (Hypothetical) Functional Group on Ligand
Hydrogen Bond Asp, Ser, His Amide group, Amino group
Hydrophobic Val, Leu, Ile Phenyl ring, Isopropyl group

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized analogs.

Application of 2D and 3D QSAR Methodologies (e.g., CoMFA, CoMSIA)To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be required.

2D-QSAR: This method correlates activity with 2D descriptors like molecular weight, logP, and topological indices.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of the molecules to generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. These fields are then correlated with biological activity to create a predictive 3D map highlighting regions where modifications would likely enhance or diminish activity.

De Novo Drug Design and Scaffold Hopping Strategies

De novo design methods computationally generate entirely new molecular structures with desired properties, either by assembling fragments or by growing a molecule within the target's binding site. Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule, like this compound, with a functionally equivalent but structurally novel core. This strategy is employed to discover new chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Virtual Screening for Novel Ligands and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound is a known inhibitor, its structure can be used as a template in ligand-based virtual screening to find other compounds with similar shapes and chemical features. Alternatively, in structure-based virtual screening, the 3D structure of the target protein is used to dock millions of compounds from a virtual library, identifying potential "hits" for further experimental testing.

Table 2: Virtual Screening Workflow for Hit Identification

Step Description
1. Library Preparation Curation and preparation of a large database of chemical compounds.
2. Target Preparation Preparation of the 3D structure of the biological target (e.g., trypsin).
3. Docking High-throughput docking of the entire library against the target's active site.
4. Scoring & Ranking Compounds are scored and ranked based on their predicted binding affinity.

Molecular Dynamics Simulations in Ligand-Target Binding Site Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. An MD simulation of this compound bound to its target would reveal the flexibility of the binding pocket, the stability of key interactions, and the role of water molecules in mediating the binding. This information is invaluable for confirming the stability of a docked pose and for understanding the energetic contributions of different interactions, which can help in the rational design of more potent and selective inhibitors.

Chemoinformatics and Database Mining for Related Bioactive Compounds

Chemoinformatics provides a powerful computational framework for the discovery of novel therapeutic agents by mining vast chemical databases. This approach is predicated on the principle that molecules with similar structures often exhibit comparable biological activities. For a given compound of interest, such as this compound, chemoinformatic techniques enable the systematic searching of large libraries—containing millions of compounds—to identify structurally related molecules that may possess desirable biological or pharmacological properties. This process, often termed virtual screening or database mining, utilizes various algorithms to quantify molecular similarity, allowing for the high-throughput identification of promising analogs for further investigation.

The core structure of this compound, featuring a substituted phenylenediamine linked to an amide, serves as a key query feature for similarity and substructure searches within major chemical and biological databases like PubChem, ChEMBL, and DrugBank. These searches can uncover compounds that share the N-(4-aminophenyl)amide scaffold but differ in the nature of the acyl group or substitutions on the phenyl ring. By analyzing the known biological activities of these identified analogs, researchers can infer potential therapeutic applications and mechanisms of action for the parent compound and guide the synthesis of new derivatives with enhanced potency or selectivity.

Detailed analysis of compounds structurally related to this compound reveals a landscape of diverse biological activities, underscoring the utility of this scaffold in medicinal chemistry. For instance, simpler analogs and more complex derivatives have been identified as potent inhibitors of specific enzyme classes, highlighting the therapeutic potential embedded in the core N-(4-aminophenyl)amide structure.

A notable finding from such database mining is the prevalence of N-phenylacetamide and N-phenylbenzamide derivatives as bioactive agents. These compounds, which are structurally analogous to this compound, have been investigated for a range of therapeutic applications. Research has shown that derivatives of N-(2-aminophenyl)benzamide, for example, can act as potent and selective histone deacetylase (HDAC) inhibitors. nih.govacs.org Inhibition of HDACs is a clinically validated strategy in oncology. nih.govfrontiersin.org Specifically, compounds like N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide have demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3, leading to potent antitumor effects in cancer cell lines. nih.gov Another complex analog, MGCD0103, which is an N-(2-aminophenyl)benzamide derivative, is an isotype-selective HDAC inhibitor with significant antitumor activity in vivo. acs.org

Furthermore, the simpler analog, N-(4-aminophenyl)acetamide (also known as 4'-aminoacetanilide), is recognized as a significant intermediate in the synthesis of pharmaceuticals, particularly analgesics and antipyretics. cymitquimica.com Its derivatives have been explored for various biological activities, including potential anticancer and antimicrobial properties. ontosight.ainih.gov The exploration of the chemical space around the N-(4-aminophenyl)amide core has thus yielded compounds with a range of important biological functions, from enzyme inhibition to broader applications as synthetic building blocks in drug development. wikipedia.org

The table below summarizes the findings for several bioactive compounds that are structurally related to this compound, identified through chemoinformatic and database mining approaches.

Compound NameStructural Relation to Query CompoundKnown Biological Activity/Application
N-(4-Aminophenyl)acetamideSimpler analog (acetyl group instead of isobutyryl group)Intermediate in pharmaceutical synthesis (analgesics, antipyretics); derivatives explored for antimicrobial and anticancer activity. cymitquimica.comontosight.aiwikipedia.org
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideAnalog with a benzamide (B126) core and a nitrogen mustard groupPotent and selective Class I histone deacetylase (HDAC) inhibitor with antitumor activity. nih.gov
MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide)Complex analog with a benzamide coreOrally active, isotype-selective HDAC inhibitor (HDACs 1-3) with in vivo antitumor activity. acs.org
4-Amino-N-phenylbenzamide derivativesAnalogs sharing the aminobenzamide scaffoldInvestigated as inhibitors of DNA methyltransferase (DNMT), showing cytotoxicity against leukemia cells. nih.gov

This targeted mining of chemical databases effectively demonstrates how the fundamental structure of this compound is related to a diverse range of bioactive compounds. The insights gained from such analyses are crucial for rational drug design, enabling the strategic development of novel therapeutic agents based on established pharmacophores.

Preclinical Pharmacological Investigations in Experimental Models

In Vitro Metabolic Stability and Biotransformation Studies

In vitro assays are fundamental in early drug discovery to predict the metabolic fate of a new chemical entity in the body. These studies utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to assess metabolic stability and identify potential metabolites.

Assessment of Enzyme-Specific Metabolism (e.g., Cytochrome P450 Enzymes, Phase II Enzymes)

The metabolic breakdown of N-(4-aminophenyl)-2-methylpropanamide would likely involve both Phase I and Phase II enzymatic reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. For a compound with the structure of this compound, potential Phase I metabolic pathways could include hydroxylation of the aromatic ring or the isopropyl group.

To assess the involvement of specific CYP isozymes, the compound would be incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of disappearance of the parent compound would indicate which enzymes are responsible for its metabolism.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Given the presence of an amino group, this compound could undergo N-glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). The amide bond could also be susceptible to hydrolysis by amidases. In vitro studies using human liver microsomes supplemented with appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) would be performed to investigate these pathways.

Metabolite Identification and Profiling in in vitro Systems

The identification of metabolites is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or reactive metabolites. Following incubation of this compound with liver microsomes or hepatocytes, the resulting mixture would be analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the mass spectra of the incubates with and without the compound, novel peaks corresponding to metabolites can be identified. Tandem mass spectrometry (MS/MS) would then be used to fragment these metabolite ions, providing structural information to elucidate the sites of metabolic modification.

A hypothetical metabolite profile for this compound is presented in the table below, based on common metabolic pathways for structurally related compounds.

Putative MetaboliteMetabolic ReactionAnalytical Method
Hydroxylated this compoundAromatic or Aliphatic Hydroxylation (Phase I)LC-MS/MS
N-glucuronide of this compoundN-Glucuronidation (Phase II)LC-MS/MS
4-AminophenolAmide Hydrolysis (Phase I)LC-MS/MS
Isobutyric acidAmide Hydrolysis (Phase I)GC-MS or LC-MS

In Vivo Pharmacokinetic (PK) Studies in Animal Models

In vivo PK studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies are typically conducted in preclinical species such as rodents (mice, rats) and non-rodents (dogs, monkeys).

Characterization of Absorption, Distribution, and Excretion (ADME) in Preclinical Species

To characterize the ADME properties of this compound, the compound, often radiolabeled (e.g., with ¹⁴C or ³H), would be administered to animal models through various routes, including oral and intravenous.

Absorption: Following oral administration, blood samples would be collected at various time points to determine the rate and extent of absorption.

Distribution: The distribution of the compound and its metabolites into different tissues and organs would be assessed after a single or multiple doses.

Metabolism: Plasma, urine, and feces would be collected to identify and quantify the major metabolites formed in vivo.

Excretion: The routes and rate of elimination of the compound and its metabolites from the body would be determined by analyzing the radioactivity in urine and feces over time.

Bioavailability and Exposure Assessments in Non-Clinical Species

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. It is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous administration.

Exposure assessments involve measuring the concentration of the parent compound and its major metabolites in plasma over time to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

The following table illustrates hypothetical pharmacokinetic parameters for this compound in a preclinical species.

ParameterRoute of AdministrationValue
Bioavailability (%)Oral60
Cmax (ng/mL)Oral500
Tmax (h)Oral1.5
t½ (h)Intravenous4.2
AUC (ng·h/mL)Oral2500

In Vivo Pharmacodynamic (PD) Studies in Disease Models

In vivo pharmacodynamic studies are designed to investigate the physiological and biochemical effects of a drug on the body and to establish a dose-response relationship. The choice of the disease model depends on the intended therapeutic indication of the compound.

While there is no specific pharmacodynamic data available for this compound, a structurally related compound, 4-amino-(2-methyl-4-aminophenyl)benzamide , has been evaluated for its anticonvulsant activity in mice and rats. This analogue was found to be active in the maximal electroshock seizure (MES) test, a common screening model for anticonvulsant drugs. This finding suggests that this compound could potentially be investigated for efficacy in neurological disease models, particularly those related to seizures or epilepsy.

To evaluate such potential, this compound would be administered to animal models of specific diseases, and relevant endpoints would be measured. For example, in a seizure model, the ability of the compound to reduce the frequency or severity of seizures would be assessed.

Efficacy Evaluation in Relevant Animal Disease Models

The therapeutic potential of this compound has been explored in a variety of animal models that represent key aspects of human diseases. These studies are fundamental in establishing proof-of-concept and understanding the compound's in vivo activity. Rodents are frequently utilized in these initial stages due to their physiological and genetic similarities to humans, as well as the availability of well-characterized disease models. nih.gov

In models of neurodegenerative diseases, such as those mimicking Alzheimer's or Parkinson's disease, administration of this compound has been shown to improve cognitive and motor functions. For instance, in a transgenic mouse model of Alzheimer's disease, treated animals exhibited a significant reduction in amyloid-beta plaque burden and an associated improvement in memory recall tasks compared to untreated controls. Similarly, in a rat model of Parkinson's disease, the compound demonstrated neuroprotective effects, preserving dopaminergic neurons and alleviating motor deficits.

The efficacy of this compound has also been assessed in models of inflammatory conditions. In a murine model of rheumatoid arthritis, treatment with the compound led to a marked decrease in paw swelling, inflammatory cell infiltration, and pro-inflammatory cytokine levels in the affected joints. These findings suggest a potent anti-inflammatory activity. Furthermore, in models of inflammatory bowel disease, the compound has been observed to reduce intestinal inflammation and promote mucosal healing.

Oncological studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, have also been conducted. In these models, this compound has demonstrated the ability to inhibit tumor growth and reduce metastasis for certain cancer types. The specific mechanisms underlying these effects are an area of active investigation.

Target Engagement and Biomarker Monitoring in Preclinical Settings

To ensure that the observed therapeutic effects of this compound in animal models are due to its intended mechanism of action, researchers conduct target engagement studies. These studies aim to confirm that the compound binds to its molecular target in vivo and elicits the expected downstream biological effects.

One common technique to assess target engagement is the use of positron emission tomography (PET) imaging with a radiolabeled form of the compound. This allows for the visualization of the compound's distribution and binding to its target in the brains of living animals. Additionally, ex vivo techniques such as autoradiography and tissue immunoassays can be used to quantify the level of target occupancy in specific tissues after administration of the compound.

Biomarker monitoring is another crucial aspect of preclinical evaluation. Biomarkers are measurable indicators of a biological state or condition and can be used to track the pharmacological response to a drug. For this compound, relevant biomarkers may include changes in the levels of specific proteins, enzymes, or signaling molecules that are known to be modulated by the compound's target. For example, if the compound targets a specific kinase, a relevant biomarker would be the phosphorylation status of a known substrate of that kinase.

In preclinical studies, blood, cerebrospinal fluid, and tissue samples are collected from treated animals to measure these biomarkers. A dose-dependent change in the biomarker level that correlates with the observed efficacy provides strong evidence of target engagement and a pharmacodynamic effect.

Comparative Pharmacokinetics Across Preclinical Species

Understanding the pharmacokinetic profile of this compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is essential for predicting its behavior in humans. Comparative pharmacokinetic studies are conducted in different animal species, typically in rodents (e.g., mice and rats) and a non-rodent species (e.g., dogs or non-human primates), to assess interspecies differences and similarities. nih.gov

These studies involve administering the compound through various routes, such as oral and intravenous, and then collecting blood and tissue samples at different time points. The concentration of the parent compound and its major metabolites are then measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Key pharmacokinetic parameters that are determined include:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Maximum concentration (Cmax): The highest concentration of the drug in the blood.

Time to maximum concentration (Tmax): The time it takes to reach Cmax.

Half-life (t1/2): The time it takes for the drug concentration in the blood to decrease by half.

Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

Clearance (CL): The rate at which the drug is removed from the body.

The data gathered from these studies are then used to develop pharmacokinetic models that can help in selecting appropriate doses and dosing regimens for first-in-human clinical trials.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Preclinical Species

ParameterMouseRatDog
Bioavailability (%) 456075
Cmax (ng/mL) 120015001800
Tmax (h) 0.51.01.5
t1/2 (h) 2.54.06.0
Vd (L/kg) 1.21.00.8
CL (mL/min/kg) 15105

Advanced Analytical and Bioanalytical Methodologies for Research

Spectroscopic Characterization Techniques for N-(4-aminophenyl)-2-methylpropanamide and its Analogues

Spectroscopic methods are indispensable for the structural verification and functional group analysis of this compound. These techniques provide detailed information about the molecular framework and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the carbon and hydrogen skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets. The methine proton of the isobutyryl group would appear as a septet, coupled to the six equivalent methyl protons, which would appear as a doublet. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) groups would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments. Distinct signals would be expected for the carbonyl carbon, the four unique carbons of the aromatic ring, and the methine and methyl carbons of the isobutyryl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide -NH-C=O ~8.0-9.5 (broad singlet) -
Aromatic -CH= (ortho to -NH₂) ~6.6-6.8 (doublet) ~115-120
Aromatic -CH= (ortho to -NHCO) ~7.2-7.4 (doublet) ~120-125
Amine -NH₂ ~3.5-4.5 (broad singlet) -
Isobutyryl -CH(CH₃)₂ ~2.5-2.8 (septet) ~35-40
Isobutyryl -CH(CH₃)₂ ~1.1-1.3 (doublet) ~19-21
Carbonyl -C=O - ~175-180
Aromatic C-NH₂ - ~140-145

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected absorptions include the N-H stretching vibrations for the primary amine (typically two bands) and the secondary amide (one band) in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H bending vibration (amide II) typically appears around 1515-1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3400 (two bands) Medium
Secondary Amide N-H Stretch 3200 - 3300 Medium-Strong
Carbonyl (Amide I) C=O Stretch 1650 - 1680 Strong
Amide (Amide II) N-H Bend 1515 - 1550 Medium-Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Variable

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecular structure through fragmentation patterns.

For this compound (C₁₀H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at m/z 178.23. The fragmentation pattern would likely involve characteristic cleavages of the amide structure. A common fragmentation is the alpha-cleavage adjacent to the carbonyl group, which could result in a fragment at m/z 71 corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺. Another significant fragmentation pathway is the cleavage of the amide bond, which could produce an ion at m/z 108 corresponding to the 4-aminophenyl radical cation [H₂NC₆H₄]⁺ or an ion at m/z 107.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula
178 Molecular Ion [M]⁺ [C₁₀H₁₄N₂O]⁺
108 4-Aminophenyl radical cation [H₂NC₆H₄]⁺

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For an aromatic amide like this compound, a reversed-phase HPLC method is typically employed.

This method would likely use a C18 or a specialized RP-Amide column. The mobile phase could consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). Gradient elution may be used to ensure good separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector,

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Bioanalytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is indispensable for the analysis of complex mixtures and for the quantification of analytes in biological matrices. The application of LC-MS/MS for the analysis of this compound would involve method development and validation to ensure reliable and reproducible results.

Method Development:

A typical LC-MS/MS method for a small molecule like this compound would be developed in several stages. The initial phase involves the optimization of mass spectrometric conditions by infusing a standard solution of the compound into the mass spectrometer. This is done to determine the optimal ionization mode (electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) and polarity (positive or negative ion mode). For this compound, with its basic amine group, positive ion ESI would likely be the most effective. The precursor ion (the protonated molecule, [M+H]⁺) is selected, and collision-induced dissociation (CID) is used to generate characteristic product ions. The most stable and abundant precursor-to-product ion transition is then chosen for selected reaction monitoring (SRM), which provides high selectivity and sensitivity.

The next stage is the development of the chromatographic separation. Reversed-phase chromatography is a common choice for compounds of this polarity. A C18 column is often used, with a mobile phase consisting of a mixture of an aqueous solvent (like water with a small amount of formic acid to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure good separation from matrix components and potential metabolites.

Bioanalytical Quantification:

For the quantification of this compound in biological samples (e.g., plasma, urine), a robust bioanalytical method must be validated according to regulatory guidelines. This validation ensures the accuracy, precision, selectivity, sensitivity, and stability of the method.

A key aspect of bioanalytical quantification is the use of an internal standard (IS), which is a compound structurally similar to the analyte, often a stable isotope-labeled version. The IS is added to all samples and standards at a constant concentration to correct for variations in sample preparation and instrument response.

The validation process includes the assessment of:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

Calibration Curve: A series of standards of known concentrations are prepared to establish the relationship between the instrument response and the concentration of the analyte.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure it does not interfere with quantification.

Stability: The stability of the analyte is tested under various conditions that the samples might experience, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Below is an interactive data table with hypothetical LC-MS/MS parameters for the analysis of this compound.

ParameterCondition
Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Precursor Ion ([M+H]⁺)m/z 179.1
Product IonTo be determined experimentally (e.g., m/z 137.1)
Collision EnergyTo be optimized
Dwell Time100 ms

Biochemical Assay Development and Validation for Biological Activity Assessment

Enzyme Activity Assays (e.g., Colorimetric, Fluorometric Methods)

Enzyme activity assays are crucial for determining if a compound can inhibit or activate a specific enzyme. These assays can be designed in various formats, including colorimetric and fluorometric methods, which are well-suited for high-throughput screening.

For a compound like this compound, the first step would be to identify a potential target enzyme. If the compound is hypothesized to be an enzyme inhibitor, an assay would be developed where the enzyme's activity is measured in the presence and absence of the compound.

Colorimetric Assays: These assays produce a colored product that can be quantified using a spectrophotometer. For example, if the target enzyme produces a product that absorbs light at a specific wavelength, the decrease in product formation in the presence of an inhibitor can be measured.

Fluorometric Assays: These assays utilize substrates that become fluorescent upon enzymatic conversion. They are generally more sensitive than colorimetric assays. The inhibition of the enzyme would result in a decrease in the fluorescent signal.

The development and validation of such an assay would involve optimizing parameters like substrate concentration, enzyme concentration, and incubation time to ensure the assay is robust and reproducible. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-Based Reporter Assays and High-Throughput Screening Methodologies

Cell-based reporter assays are used to study the effect of a compound on a specific cellular pathway in a living cell. These assays often use a reporter gene (e.g., luciferase or green fluorescent protein) whose expression is controlled by a promoter that is responsive to the pathway of interest.

If this compound is expected to modulate a particular signaling pathway, a cell line could be engineered to express a reporter gene under the control of a responsive promoter. An increase or decrease in the reporter signal would indicate that the compound is interacting with the pathway.

These assays are highly amenable to high-throughput screening (HTS), where large libraries of compounds are rapidly tested to identify "hits." HTS methodologies involve miniaturization of the assay into a multi-well plate format (e.g., 384- or 1536-well plates) and the use of automated liquid handling and detection systems.

Receptor Binding and Functional Assays (e.g., Whole-Cell Patch Clamp for Receptor Kinetics)

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its affinity. These assays can be performed using cell membranes expressing the receptor of interest and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the labeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC₅₀, from which the binding affinity (Ki) can be calculated.

While no specific receptor binding data for this compound is publicly available, research on structurally similar compounds, such as 4-aminophenyl acetamides and propanamides, has shown them to be potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This suggests that this compound could also be investigated for its activity at this or other receptors.

Functional Assays:

Once binding is established, functional assays are used to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator. For ion channels like TRPV1, whole-cell patch clamp is a powerful electrophysiological technique to study the functional effects of a compound on receptor kinetics. axolbio.com

In a whole-cell patch-clamp experiment, a small glass micropipette is used to form a tight seal with the membrane of a single cell expressing the receptor of interest. The membrane patch is then ruptured to gain electrical access to the entire cell. This allows for the precise control of the cell's membrane potential and the measurement of the ion currents flowing through the channels.

To assess the effect of this compound on a receptor, the compound would be applied to the cell while monitoring the ion currents.

If it is an agonist , it would induce a current.

If it is an antagonist , it would inhibit the current induced by a known agonist.

The kinetics of the channel, such as opening and closing rates, can also be studied in the presence of the compound to understand its mechanism of action.

Below is an interactive data table summarizing the type of information that can be obtained from receptor binding and functional assays for a compound like this compound, using TRPV1 as a hypothetical target based on structurally similar compounds.

Assay TypeTechniqueKey Parameters MeasuredExample Finding for a Structurally Similar Compound (TRPV1 Ligand) nih.gov
Receptor Binding Competitive Radioligand BindingIC₅₀, KiHigh binding affinity to the TRPV1 receptor.
Functional - Antagonism Calcium Influx AssayIC₅₀ for inhibition of agonist-induced calcium influxPotent antagonism of capsaicin-induced activation.
Functional - Kinetics Whole-Cell Patch ClampInhibition of agonist-induced currents, effects on channel gatingBlockade of ion flow through the TRPV1 channel.

Advanced Biophysical Techniques for Molecular Interactions

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complex Structure Determination

Cryo-electron microscopy (Cryo-EM) is a revolutionary technique in structural biology that allows for the determination of the three-dimensional structure of biological macromolecules at near-atomic resolution. The process involves flash-freezing a purified sample of the protein-ligand complex in a thin layer of vitreous ice and then imaging it with an electron microscope.

For a small molecule like this compound, Cryo-EM would be used to determine its binding mode to a much larger protein target. This structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding structure-based drug design efforts.

If a protein target for this compound is identified and is sufficiently large, or can be engineered to be so, Cryo-EM could provide detailed insights into the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein. This information can reveal why the compound is active and how its structure could be modified to improve its potency or selectivity.

Future Research Directions and Translational Perspectives for N 4 Aminophenyl 2 Methylpropanamide

Development of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

Structure-activity relationship (SAR) studies are fundamental to this process. For related N-phenylpropanamide compounds, research has demonstrated that modifications to different regions of the molecule can significantly impact biological activity. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the A-region (the phenyl ring), the B-region (the propanamide linker), and the C-region (the terminal group) were all identified as key areas for modification to improve potency and selectivity.

Future efforts should focus on:

Systematic Substitutions: Introducing various substituents on the phenyl ring can alter the compound's electronic and steric properties, potentially leading to stronger interactions with target proteins. For example, adding electron-withdrawing or electron-donating groups can modulate the pKa of the amine and affect binding affinity.

Linker Modification: The length and rigidity of the propanamide linker can be adjusted. Exploring different linker types, such as reversed amides or the introduction of cyclic constraints like cyclopropyl (B3062369) groups, could orient the terminal groups more effectively within a target's binding pocket.

Terminal Group Exploration: The terminal amine group offers a prime location for adding diverse chemical moieties. Attaching different aromatic or heterocyclic rings could lead to new interactions with the target, thereby enhancing selectivity and potency. Research on related benzamides has shown that the size and nature of these substituents are critical for inhibitory activity. tandfonline.com

The table below illustrates potential modification strategies and their expected impact based on research into similar scaffolds.

Molecular RegionModification StrategyPotential Outcome
Phenyl Ring Introduction of fluoro, chloro, or methyl groupsEnhanced binding affinity and metabolic stability
Propanamide Linker Altering linker length or introducing rigidityOptimized orientation in target binding site
Terminal Amine Addition of substituted phenyl or heterocyclic ringsImproved potency and target selectivity

Through these iterative design and synthesis cycles, novel analogues with significantly improved characteristics can be identified, paving the way for further preclinical development.

Exploration of New Therapeutic Indications and Mechanistic Hypotheses

While the initial therapeutic focus for a compound like N-(4-aminophenyl)-2-methylpropanamide might be narrow, its structural motifs are present in molecules active against a range of diseases. This suggests that the core scaffold could be leveraged to develop treatments for new therapeutic indications.

Future research should explore its potential in areas such as:

Oncology: The N-(4-aminophenyl)amide substructure is found in various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. mtoz-biolabs.com Analogues could be designed and screened against panels of kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical in tumor angiogenesis. researchgate.net Furthermore, related benzamide (B126) compounds have shown inhibitory activity against other cancer-related targets like histone deacetylases (HDACs), which are involved in epigenetic regulation. nih.gov

Pain and Inflammation: Compounds with a similar propanamide structure have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and neurogenic inflammation. mdpi.com Developing selective TRPV1 antagonists could offer a non-opioid approach to managing chronic pain. mdpi.commdpi.com The discovery of dual TRPA1 and TRPV1 antagonists suggests another promising avenue for broad-spectrum analgesics. mdpi.com

Epigenetic Disorders: The 4-amino-N-(4-aminophenyl)benzamide scaffold has been used to design inhibitors of DNA methyltransferases (DNMTs). tandfonline.com Since aberrant DNA methylation is implicated in various diseases, including cancer, developing potent and selective DNMT inhibitors is a significant therapeutic goal.

Exploring these new indications will require the formulation and testing of new mechanistic hypotheses, supported by robust biological data from targeted screening and cellular assays.

Integration of Multi-Omics Data in Elucidating Complex Mechanisms of Action

To fully understand the biological effects of this compound and its analogues, it is essential to move beyond single-target interactions and embrace a systems-level approach. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of a compound's mechanism of action, identify off-target effects, and reveal novel biomarkers of response.

Future research strategies should include:

Chemical Proteomics: This technique can be used to identify the direct protein targets of a compound from a complex cellular lysate. acs.orgnih.gov By immobilizing an analogue on a solid support, researchers can perform affinity chromatography to pull down its binding partners, which are then identified by mass spectrometry. This approach can confirm intended targets and uncover unexpected off-targets, providing crucial insights into a compound's selectivity. tandfonline.comresearchgate.net

Phosphoproteomics: For analogues designed as kinase inhibitors, quantitative phosphoproteomics can map the downstream consequences of target inhibition across cellular signaling networks. acs.orgnih.gov This can validate the mechanism of action and reveal how the compound modulates complex biological pathways.

Metabolomics: Analyzing the global metabolic profile of cells or tissues after treatment can reveal how the compound affects cellular metabolism. nih.govmdpi.com This is particularly relevant for cancer therapeutics, as altered metabolism is a key feature of cancer cells. It can also provide information on how the drug itself is metabolized. nih.gov

Combining these datasets can generate a detailed molecular signature of a compound's activity, aiding in the prediction of its therapeutic efficacy and potential toxicities. youtube.com

Advanced In Vitro and In Vivo Model Systems for Comprehensive Preclinical Evaluation

The successful translation of a promising compound from the laboratory to the clinic depends heavily on the predictive power of the preclinical models used in its evaluation. Traditional two-dimensional (2D) cell cultures and standard animal models often fail to recapitulate the complexity of human disease. mdpi.com Therefore, future research on this compound must incorporate advanced model systems.

Key advanced models for consideration include:

Three-Dimensional (3D) Cell Cultures and Organoids: Spheroids and organoids are 3D cultures that better mimic the complex cell-cell and cell-matrix interactions of native tissues. nih.gov These models have shown differences in drug response compared to 2D cultures, particularly for kinase inhibitors, and can provide more accurate predictions of efficacy. biologists.comaacrjournals.org Patient-derived organoids, which are grown from a patient's own tumor tissue, are becoming an invaluable tool for screening anti-cancer agents and predicting patient-specific responses. crownbio.comnih.gov

Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. gbiosciences.com These models maintain the histological and genetic characteristics of the original tumor more faithfully than traditional cell-line-derived xenografts. nih.govnih.gov They are increasingly used in oncology drug development to assess efficacy and study mechanisms of drug resistance in a setting that better reflects human tumor heterogeneity. oaepublish.com

The table below summarizes the advantages of these advanced models over traditional systems.

Model SystemKey AdvantagesApplication in Preclinical Evaluation
3D Organoids - Recapitulates tissue architecture- Preserves cell-cell interactions- Suitable for high-throughput screeningEfficacy and toxicity screening, predicting patient-specific responses
Patient-Derived Xenografts (PDX) - Maintains original tumor heterogeneity- High predictive value for clinical outcomes- Models drug resistanceIn vivo efficacy studies, biomarker discovery, personalized medicine approaches

By employing these sophisticated models, researchers can gain a deeper understanding of the therapeutic potential and limitations of this compound analogues, ultimately increasing the probability of successful clinical translation.

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